molecular formula C14H16ClNO3 B1305288 4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid CAS No. 139084-68-7

4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid

Cat. No.: B1305288
CAS No.: 139084-68-7
M. Wt: 281.73 g/mol
InChI Key: NJXSBMPAHIMXIA-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid is a high-value chemical intermediate designed for research and development applications, particularly in the field of medicinal chemistry. This compound features a chlorophenyl group and a pyrrolidine moiety attached to a butanoic acid chain, a structural motif often exploited in the design of biologically active molecules. Its primary research application lies in its use as a key building block for the synthesis of more complex compounds, such as potential enzyme inhibitors or receptor ligands. The ketone and carboxylic acid functional groups offer versatile handles for further chemical modification through reactions like amidation, condensation, or reduction, enabling researchers to create diverse compound libraries for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult safety data sheets and handle this material with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

4-(4-chlorophenyl)-4-oxo-2-pyrrolidin-1-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c15-11-5-3-10(4-6-11)13(17)9-12(14(18)19)16-7-1-2-8-16/h3-6,12H,1-2,7-9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXSBMPAHIMXIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30930326
Record name 4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30930326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139084-68-7
Record name 1-Pyrrolidineacetic acid, alpha-(2-(4-chlorophenyl)-2-oxoethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139084687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30930326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(4-chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid generally involves:

  • Formation of the butanoic acid backbone with the keto and chlorophenyl substituents.
  • Introduction of the pyrrolidin-1-yl group at the 2-position via nucleophilic substitution or amide bond formation.
  • Control of stereochemistry at the 2-position to obtain the desired (2S)-enantiomer.

Detailed Synthetic Routes

Preparation of the Keto Acid Intermediate

A common approach starts with the synthesis of a 4-(4-chlorophenyl)-4-oxo-butanoic acid intermediate. This can be achieved by:

  • Claisen condensation or related carbonyl condensation reactions between 4-chlorophenylacetyl derivatives and suitable esters or acid derivatives to introduce the keto group at the 4-position.
  • Alternatively, Friedel-Crafts acylation of 4-chlorobenzene derivatives followed by oxidation and functional group transformations to install the keto and acid groups.
Introduction of the Pyrrolidin-1-yl Group

The pyrrolidin-1-yl substituent at the 2-position is typically introduced by:

  • Nucleophilic substitution of a suitable leaving group (e.g., halide or activated ester) at the 2-position with pyrrolidine.
  • Alternatively, formation of an amide bond by reacting the acid chloride derivative of the keto acid intermediate with pyrrolidine under controlled conditions.

A representative procedure involves:

  • Conversion of the keto acid to its acid chloride using thionyl chloride (SOCl2) under reflux with stirring.
  • Subsequent reaction of the acid chloride with pyrrolidine in an ice bath followed by stirring at room temperature to yield the amide intermediate.
  • Hydrolysis or further functional group manipulation to yield the final carboxylic acid form.

This method ensures high yield and purity, with the possibility of stereochemical control by using chiral starting materials or chiral catalysts.

Example Synthesis from Literature

A related synthetic scheme (adapted from analogous compounds) involves:

Step Reagents/Conditions Description Yield (%)
1 Phthalic anhydride + γ-aminobutyric acid + triethylamine, reflux in dry toluene with Dean-Stark apparatus Formation of phthalimide derivative intermediate ~90%
2 Treatment with thionyl chloride, reflux at 65 °C Conversion to acid chloride intermediate Quantitative
3 Reaction with pyrrolidine, ice bath then room temperature stirring Formation of pyrrolidinyl amide intermediate 85-90%
4 Hydrolysis and purification Final acid product Purity >95%

Note: While this example is for a related isoindolinyl butanoic acid derivative, the methodology is analogous for this compound synthesis, with appropriate substitution of starting materials.

Analytical and Purification Techniques

  • Purification is typically achieved by recrystallization or chromatographic methods to ensure >95% purity.
  • Characterization includes:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm structure and stereochemistry.
    • Infrared (IR) spectroscopy to identify functional groups (notably keto and carboxylic acid).
    • Mass spectrometry (MS) for molecular weight confirmation.
    • Melting point determination for purity assessment.
  • High-performance liquid chromatography (HPLC) may be used for enantiomeric excess determination.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Outcome Notes
Keto acid synthesis 4-chlorophenylacetyl derivatives, esters Claisen condensation or Friedel-Crafts acylation 4-(4-chlorophenyl)-4-oxo-butanoic acid Requires control of keto group placement
Acid chloride formation Thionyl chloride (SOCl2) Reflux at 65 °C, 8 hours Acid chloride intermediate Monitored by HCl gas evolution
Pyrrolidine coupling Pyrrolidine, ice bath, then RT Stirring overnight Amide intermediate Catalysts like pyridine or DMAP may accelerate
Final hydrolysis/purification Aqueous washes, recrystallization Room temperature Pure this compound Purity >95%

Research Findings and Considerations

  • The presence of the chlorophenyl and keto groups influences the reactivity and selectivity during synthesis.
  • The pyrrolidine ring introduction is critical for biological activity and requires careful control to avoid side reactions.
  • The stereochemistry at the 2-position is essential for the compound’s pharmacological properties; thus, chiral synthesis or resolution methods are often employed.
  • The compound’s carboxylic acid group allows for further derivatization or conjugation in drug development.

Scientific Research Applications

Pharmacological Studies

4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid has been studied for its effects on the central nervous system. Research indicates that it may interact with opioid receptors, potentially serving as a lead compound for developing new analgesics that are not structurally related to traditional opioids. This is particularly relevant in the context of addressing pain management while minimizing the risk of addiction associated with conventional opioids .

Neuropharmacology

The compound has been investigated for its neuroprotective properties. Studies have suggested that it may play a role in protecting neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action appears to involve modulating signaling pathways related to cell survival and apoptosis .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications, making it valuable in the development of novel therapeutic agents .

Case Study 1: Opioid Receptor Interaction

A study published in a peer-reviewed journal highlighted the interaction of this compound with mu-opioid receptors. The findings demonstrated that the compound exhibited significant binding affinity, indicating its potential as a scaffold for designing new analgesics that could provide pain relief without the high addiction potential of traditional opioids .

Case Study 2: Neuroprotective Effects

Another research article focused on the neuroprotective effects of this compound in vitro. The results showed that treatment with this compound significantly reduced cell death in neuronal cultures exposed to oxidative stressors. This suggests a promising avenue for further investigation into its therapeutic potential for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid involves its interaction with specific molecular targets. The chlorophenyl group and the ketone functional group can participate in binding interactions with proteins and enzymes, potentially inhibiting their activity. The pyrrolidine ring can also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic Acid

A closely related compound, 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid (), provides a basis for comparison:

Structural Differences :
Feature Target Compound Analog ()
Aromatic Substituent 4-Chlorophenyl 3,4-Dichlorophenyl
Heterocyclic Group Pyrrolidin-1-yl 4-Antipyrinyl (pyrazole derivative)
Carboxylic Acid Present Present
Spectroscopic Data :
Property Analog ()
IR (cm⁻¹) 1730 (acid C=O), 1688 (ketone C=O)
¹H-NMR 8.12–7.20 (aromatic H), 4.03–3.17 (CH2CH), 2.26 (2 CH3), 12.42 (COOH)
MS (m/z) 432 (M⁺, 100%)

The analog’s IR and NMR data highlight the influence of the bulkier antipyrinyl group (with methyl substituents) and additional chlorine atom on electronic and steric properties.

Broader Structural Analogs

  • 4-(4-Fluorophenyl)-4-oxo-2-(piperidin-1-yl)butanoic acid: Substitution of chlorine with fluorine (altering electron-withdrawing effects) and piperidine instead of pyrrolidine (larger ring size).
  • 4-(4-Nitrophenyl)-4-oxo-2-(morpholin-1-yl)butanoic acid: Nitro groups increase electron withdrawal, while morpholine introduces oxygen into the heterocycle.

Key Findings and Implications

Heterocycles: Pyrrolidine (target) vs. antipyrinyl (analog) alters steric bulk and hydrogen-bonding capacity, influencing solubility and target interactions.

Synthetic Challenges :

  • The target compound’s discontinuation contrasts with the 65% yield reported for the analog, suggesting possible instability or complex purification requirements .

Biological Potential: Both compounds’ carboxylic acid groups suggest applicability in prodrug design or metal chelation, common in antimicrobial or enzyme-inhibiting agents.

Biological Activity

4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid, also known as CB8225126, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H16ClNO3
  • Molecular Weight : 281.73 g/mol
  • CAS Number : 139084-68-7
  • Structural Features : The compound consists of a pyrrolidine ring, a butanoic acid chain, and a chlorophenyl group, with a ketone functional group that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chlorophenyl and ketone groups facilitate binding with proteins and enzymes, potentially inhibiting their activity. The pyrrolidine ring enhances the compound's binding affinity and specificity towards these targets .

Enzyme Inhibition

The compound is also investigated for its role in enzyme inhibition. The presence of the carboxylic acid moiety is crucial for the interaction with specific enzymes, which may lead to therapeutic applications in diseases where enzyme modulation is beneficial .

Case Studies and Research Findings

  • In vitro Studies : A study explored various pyrrole derivatives for their antibacterial activity against common pathogens. The findings suggested that modifications in the structure significantly affect the biological activity, highlighting the importance of the chlorophenyl and pyrrolidine components in enhancing efficacy .
  • Mechanistic Studies : Another research focused on the binding interactions of similar compounds with protein targets involved in metabolic pathways. The study utilized computational docking methods to predict binding affinities and elucidate potential mechanisms of action .
  • Therapeutic Applications : Ongoing investigations are assessing the compound's potential as a lead for developing new pharmaceuticals aimed at treating bacterial infections and other diseases influenced by enzyme activity .

Comparative Analysis

The following table summarizes key characteristics and activities of this compound compared to related compounds:

Compound NameAntibacterial ActivityEnzyme Inhibition PotentialStructural Features
This compoundModerateHighPyrrolidine ring, chlorophenyl group
Pyrrole benzamide derivativesHigh (MIC: 3.125 μg/mL)ModerateVaries (includes pyrrole structure)
N-(4-(4-Chlorophenyl)thiazol-2-yl)thiosemicarbazideVariableLowThiazole ring, different biological profile

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of 4-chlorobenzaldehyde derivatives with pyrrolidine-containing precursors, followed by cyclization or oxidation. Key conditions include:

  • Catalysts : Palladium or copper catalysts for cross-coupling reactions (e.g., forming the pyrrolidinyl moiety) .
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene for cyclization steps .
  • Oxidation/Reduction : Use of KMnO₄ or CrO₃ for ketone formation and NaBH₄/LiAlH₄ for selective reductions .
    • Critical Factors : Temperature control (80–120°C) and inert atmospheres (N₂/Ar) to prevent side reactions.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolves 3D molecular geometry and confirms stereochemistry (e.g., as demonstrated in crystal structure studies of related compounds) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, pyrrolidinyl protons at δ 2.5–3.5 ppm) .
  • FT-IR : Confirms functional groups (C=O stretch at ~1700 cm⁻¹, carboxylic acid O-H at ~2500–3000 cm⁻¹) .

Q. What purification methods are recommended post-synthesis to achieve >95% purity?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for separation of polar impurities .
  • Recrystallization : Ethanol/water mixtures optimize crystal purity by removing residual solvents .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for analytical validation .

Advanced Research Questions

Q. How can researchers optimize substitution reactions at the chlorophenyl moiety to create derivatives with enhanced biological activity?

  • Methodological Answer :

  • Nucleophilic Aromatic Substitution : Replace the chlorine atom with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
  • Electrophilic Substitution : Introduce nitro or methyl groups via Friedel-Crafts alkylation, monitored by TLC .
  • Activity Correlation : Compare IC₅₀ values of derivatives against enzymatic targets (e.g., KYN-3-OHase) to identify structure-activity relationships .

Q. What experimental strategies should be employed to investigate the compound's potential neuroprotective effects?

  • Methodological Answer :

  • In Vitro Assays : Measure inhibition of neurotoxic enzymes (e.g., monoamine oxidase-B) using fluorometric assays .
  • Cell-Based Models : Assess permeability across BBB models (e.g., hCMEC/D3 cells) and cytotoxicity via MTT assays .
  • Comparative Analysis : Benchmark against fluorophenyl analogs with known neuroprotective IC₅₀ values (e.g., 12.5 µM for KYN-3-OHase inhibition) .

Q. How should contradictory data regarding enzymatic inhibition potency between in vitro and cell-based assays be analyzed?

  • Methodological Answer :

  • Metabolic Stability : Use liver microsomes to assess degradation rates (LC-MS quantification) .
  • Membrane Permeability : Calculate logP values (e.g., using HPLC retention times) to correlate hydrophobicity with cellular uptake .
  • Off-Target Effects : Employ proteome-wide affinity profiling to identify unintended interactions .

Q. How to design environmental fate studies to assess long-term stability and degradation products in aquatic systems?

  • Methodological Answer :

  • Hydrolysis/Photolysis : Expose the compound to UV light (λ = 254 nm) and varying pH (3–9) to simulate environmental conditions .
  • Biodegradation : Use OECD 301D respirometry tests with activated sludge to measure mineralization rates .
  • Analytical Tools : LC-MS/MS to identify degradation products (e.g., chlorinated byproducts) and quantify persistence .

Q. What computational modeling approaches can predict the compound's reactivity in nucleophilic aromatic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states using Gaussian09 with B3LYP/6-31G* basis sets to predict activation energies .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. water) on reaction pathways using GROMACS .
  • SAR Analysis : Train machine learning models on existing substituent data to forecast reaction outcomes .

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